molecular formula C6H4F2IN B1434482 3,4-Difluoro-5-iodobenzenamine CAS No. 1806292-41-0

3,4-Difluoro-5-iodobenzenamine

Cat. No. B1434482
M. Wt: 255 g/mol
InChI Key: IPKKNWHPWHRIFG-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-iodobenzenamine, also known as 3,4-Difluoro-5-iodoaniline, is an aromatic amine compound with a molecular formula of C6H4F2IN. It is an important intermediate in organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and material industries. This compound has a unique reactivity and can be used in a variety of reactions, such as nucleophilic substitution, nucleophilic addition, and electrophilic substitution. It is also used as a catalyst in organic synthesis.

Scientific Research Applications

Synthesis and Reactivity Studies

  • Charge Control in SNAr Reaction

    Research on halogenated nitrobenzenes, including compounds structurally related to 3,4-Difluoro-5-iodobenzenamine, has shown insights into the nucleophilic aromatic substitution (SNAr) reaction mechanisms. These studies help understand the electron-donating and withdrawing effects in aromatic compounds (Cervera, Marquet, & Martin, 1996).

  • Lateral Difluorine Substitution in Liquid Crystals

    Research involving lateral difluorine substitution in tolan-type liquid crystals, using related difluoro compounds, contributes to the development of materials with specific thermal and optical properties. This is significant for applications in displays and optical devices (Lin, 2007).

  • Deprotonation and Functionalization Studies

    Investigations into the deprotonation and functionalization of halobenzenes, including difluorobenzenes, provide valuable insights into the chemical behavior of these compounds. This knowledge is vital for synthetic chemistry and the development of new compounds (Heiss, Marzi, & Schlosser, 2003).

Photodissociation Dynamics

  • UV Photodissociation Dynamics: Studies on the UV photochemistry of various fluorinated iodobenzenes, including compounds similar to 3,4-Difluoro-5-iodobenzenamine, offer insights into the dissociation dynamics under UV light. This research has implications for understanding the photostability and photochemical behavior of fluorinated aromatic compounds (Murdock, Crow, Ritchie, & Ashfold, 2012).

Organometallic Chemistry

  • Syntheses of Phosphine-Substituted Compounds: The synthesis and study of phosphine-substituted difluorobenzenes, which are structurally related to 3,4-Difluoro-5-iodobenzenamine, have implications in organometallic chemistry. Such studies contribute to the understanding of ligating properties and electronic structures of these compounds (Pignotti et al., 2008).

properties

IUPAC Name

3,4-difluoro-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKKNWHPWHRIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-iodobenzenamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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